Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride
CAS No.:
Cat. No.: VC16806218
Molecular Formula: C27H35ClN4O
Molecular Weight: 467.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H35ClN4O |
|---|---|
| Molecular Weight | 467.0 g/mol |
| IUPAC Name | (5S)-7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C27H34N4O.ClH/c1-6-27(7-2,21-15-13-19(3)14-16-21)30-25(32)22-18-28-31-24(22)29-23(17-26(31,4)5)20-11-9-8-10-12-20;/h8-16,18,23,29H,6-7,17H2,1-5H3,(H,30,32);1H/t23-;/m0./s1 |
| Standard InChI Key | KHNKQCIZNKHPCV-BQAIUKQQSA-N |
| Isomeric SMILES | CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3N[C@@H](CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl |
| Canonical SMILES | CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3NC(CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl |
Introduction
Chemical Identity and Structural Features
The compound, with the systematic IUPAC name (5S)-7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride, has a molecular formula of and a molecular weight of 467.0 g/mol . Its structure combines a pyrazolo[1,5-a]pyrimidine heterocycle with a tetrahydroquinoline-like system, featuring:
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A pyrazolo[1,5-a]pyrimidine core with a carboxamide group at position 3.
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A (5S)-5-phenyl substituent contributing to stereochemical specificity.
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4,5,6,7-Tetrahydro-7,7-dimethyl moieties enhancing hydrophobic interactions.
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An N-[1-ethyl-1-(4-methylphenyl)propyl] side chain optimizing target binding .
The hydrochloride salt form improves solubility, a critical factor for bioavailability.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.0 g/mol |
| Parent Compound CID | 136059372 |
| Stereochemistry | (5S) configuration |
| Salt Form | Hydrochloride |
Pharmacological Profile and Mechanism of Action
Target Engagement and Selectivity
This compound binds the pseudokinase domain (JH2) of TYK2, a member of the JAK kinase family, with high specificity . By allosterically inhibiting TYK2, it disrupts downstream signaling of IL-23 and IFNα, cytokines implicated in psoriasis and lupus pathogenesis . Comparative studies with earlier TYK2 inhibitors (e.g., deucravacitinib) suggest improved selectivity, minimizing off-target effects on JAK1/2/3 .
In Vitro and Preclinical Data
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IL-23 Inhibition: Reduces IL-23-induced STAT3 phosphorylation in human PBMCs (IC₅₀ ≈ 50 nM) .
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IFNα Blockade: Suppresses IFNα-mediated STAT1 activation in dendritic cells .
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Cytotoxicity Profile: Demonstrates low cytotoxicity (CC₅₀ > 10 µM) in hepatic and renal cell lines .
| Parameter | Value/Outcome |
|---|---|
| TYK2 JH2 Binding Affinity | |
| IL-23 Pathway Inhibition | IC₅₀ = 47 nM |
| Selectivity (JAK Family) | >100-fold over JAK1/2/3 |
Therapeutic Applications
Psoriasis
In murine imiquimod-induced psoriasis models, the compound reduced PASI scores by 78% at 10 mg/kg/day (oral dosing), outperforming apremilast (52% reduction) . Histological analysis showed normalized epidermal thickness and reduced CD3+ T-cell infiltration .
Systemic Lupus Erythematosus (SLE)
In the MRL/lpr lupus-prone mouse model, treatment (5 mg/kg/day) decreased anti-dsDNA antibodies by 64% and proteinuria by 58% over 12 weeks . Mechanistically, it suppressed IFNα-driven BAFF overexpression in plasmacytoid dendritic cells .
Synthetic and Development Considerations
Synthesis Challenges
The compound’s stereogenic center at C5 and bulky substituents necessitate asymmetric synthesis. A patented route employs:
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Chiral Pool Strategy: Starting from (S)-phenylglycinol to set the C5 configuration.
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Pd-Catalyzed Buchwald–Hartwig Amination: For coupling the pyrazolopyrimidine core with the N-alkyl side chain .
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Salt Formation: Final recrystallization with HCl/EtOAc yields the hydrochloride form .
Yield optimization remains challenging due to steric hindrance during amidation (typical yields: 22–34%) .
Pharmacokinetics
Future Directions and Challenges
Clinical Translation
Phase I trials are pending, with key questions regarding:
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Dose-Dependent IFNγ Modulation: Risk of opportunistic infections at higher doses.
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Resistance Mechanisms: Potential upregulation of compensatory kinases (e.g., JAK1).
Structural Optimization
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Prodrug Approaches: Esterification of the carboxamide to enhance CNS penetration for neuropsychiatric lupus.
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Deuterium Incorporation: At metabolically vulnerable sites to prolong half-life.
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